CID 121513997
Description
Molecular Identity and Nomenclature
Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate is officially registered under the Chemical Abstracts Service number 94441-92-6 and carries the European Community number 305-318-6. The compound exists under multiple systematic nomenclature conventions, with the International Union of Pure and Applied Chemistry name being disodium;3-[2-carboxylatoethyl(2-ethylhexyl)amino]propanoate. Alternative nomenclature includes beta-Alanine, N-(2-carboxyethyl)-N-(2-ethylhexyl)-, sodium salt (1:1), which reflects its derivation from beta-alanine through N-alkylation and subsequent carboxylation.
The molecular formula of this compound is represented as C14H25NNa2O4, indicating the presence of fourteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, two sodium atoms, and four oxygen atoms. The molecular weight has been determined to be 317.33214 daltons, with the monoisotopic mass calculated at 295.175953 for the non-sodium form. The compound's Chemical Abstracts Service registry provides comprehensive identification through multiple synonym classifications, including Natrium-3-[(2-carboxyethyl)(2-ethylhexyl)amino]propanoat in German nomenclature and 3-[(2-Carboxyéthyl)(2-éthylhexyl)amino]propanoate de sodium in French terminology.
Structural Analysis
The molecular structure of Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate features a central tertiary amine nitrogen atom that serves as the connecting point for three distinct molecular segments. The primary structural component consists of a 2-ethylhexyl branched alkyl chain, which provides the compound with its hydrophobic characteristics and contributes significantly to its surfactant properties. This branched octyl derivative incorporates both a main carbon chain and an ethyl branch at the second carbon position, creating a sterically hindered hydrophobic tail that influences the compound's aggregation behavior and interfacial activity.
The compound incorporates two carboxyethyl substituents attached to the central nitrogen atom, each terminating in carboxylate functionality that exists in the deprotonated form under typical pH conditions. These carboxylate groups are neutralized by sodium cations, resulting in the disodium salt form that enhances water solubility while maintaining the compound's amphoteric character. The International Chemical Identifier string for this compound is InChI=1S/C14H27NO4.2Na/c1-3-5-6-12(4-2)11-15(9-7-13(16)17)10-8-14(18)19;;/h12H,3-11H2,1-2H3,(H,16,17)(H,18,19);;/q;2*+1/p-2, which provides a complete structural representation including stereochemical information.
The Simplified Molecular Input Line Entry System representation is CCCCC(CC)CN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+], clearly illustrating the connectivity pattern and ionic state of the molecule. The compound demonstrates zero defined stereocenters according to structural analysis, indicating that it does not possess chiral centers that would give rise to optical isomerism. The molecular architecture incorporates a beta-alanine backbone, which represents a three-carbon amino acid derivative where the amino group is positioned at the beta carbon rather than the alpha carbon typical of standard amino acids.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Central Nitrogen | Tertiary amine connecting three substituents | Provides amphoteric character |
| 2-Ethylhexyl Chain | Branched eight-carbon hydrophobic tail | Confers surfactant properties |
| Carboxyethyl Groups | Two propanoic acid derivatives | Source of anionic charge |
| Sodium Counterions | Two sodium cations | Neutralize carboxylate charges |
Physical and Chemical Properties
The physical and chemical properties of Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate reflect its complex molecular structure and amphoteric nature. The compound exhibits a boiling point of 251 degrees Celsius at standard atmospheric pressure of 101,325 Pascals, indicating relatively high thermal stability attributable to its ionic character and intermolecular hydrogen bonding capabilities. The density has been measured at 1,120 kilograms per cubic meter at 20 degrees Celsius, which is significantly higher than typical organic compounds due to the presence of sodium cations and the compact molecular packing.
Water solubility represents one of the most significant properties of this compound, with a measured solubility of 760 grams per liter at 20 degrees Celsius. This exceptional water solubility results from the combination of ionic carboxylate groups and the relatively short hydrophobic chain length, creating a favorable balance between hydrophilic and hydrophobic interactions. The compound demonstrates a vapor pressure of 0.002 Pascals at 20 degrees Celsius, indicating minimal volatility under standard conditions.
The acid dissociation constant (pKa) has been determined to be 4.51 at 20 degrees Celsius, which indicates that the compound exists predominantly in its deprotonated form under neutral and basic pH conditions. The logarithm of the partition coefficient (LogP) is -1.5 at 20 degrees Celsius, confirming the compound's hydrophilic character and preference for aqueous environments over lipophilic phases. This negative LogP value is consistent with the presence of multiple charged groups and the relatively short hydrophobic chain.
| Property | Value | Units | Temperature |
|---|---|---|---|
| Boiling Point | 251 | °C | Standard pressure |
| Density | 1,120 | kg/m³ | 20°C |
| Water Solubility | 760 | g/L | 20°C |
| Vapor Pressure | 0.002 | Pa | 20°C |
| pKa | 4.51 | - | 20°C |
| LogP | -1.5 | - | 20°C |
Chemical Classification and Registry Information
Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate is classified as an amphoteric surfactant within the broader category of specialty chemical compounds used in industrial and research applications. The compound is registered under the European Chemicals Agency system with the EINECS number 305-318-6, indicating its recognition and regulatory status within European chemical commerce. The compound has been assigned the MDL number MFCD27976634, which provides additional chemical database identification for research and commercial purposes.
The compound falls under the classification of beta-amino acid derivatives, specifically representing a tertiary amine substituted beta-alanine sodium salt. This classification places it within a specialized group of amino acid surfactants that combine the structural features of amino acids with surfactant functionality. The Nikkaji number J3.081.534C provides additional Japanese chemical database identification, while various DTXSID identifiers connect the compound to environmental and toxicological databases.
According to regulatory classifications, the compound is not identified as a Substance of Very High Concern under European chemical regulations, indicating that it does not meet the criteria for substances requiring special authorization under the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation. The compound appears in multiple international chemical inventories and databases, including ChemSpider ID 21167506, which facilitates its identification across various research and commercial platforms.
| Registry System | Identifier | Jurisdiction/Database |
|---|---|---|
| Chemical Abstracts Service | 94441-92-6 | International |
| EINECS/European Community | 305-318-6 | European Union |
| MDL Number | MFCD27976634 | Molecular Design Limited |
| Nikkaji Number | J3.081.534C | Japan |
| ChemSpider ID | 21167506 | Royal Society of Chemistry |
Properties
CAS No. |
94441-92-6 |
|---|---|
Molecular Formula |
C14H27NNaO4 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
sodium 3-[2-carboxyethyl(2-ethylhexyl)amino]propanoate |
InChI |
InChI=1S/C14H27NO4.Na/c1-3-5-6-12(4-2)11-15(9-7-13(16)17)10-8-14(18)19;/h12H,3-11H2,1-2H3,(H,16,17)(H,18,19); |
InChI Key |
JWWCHBDQFFMRBC-UHFFFAOYSA-N |
physical_description |
Liquid; NKRA |
Synonyms |
sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate; .beta.-Alanine, N-(2-carboxyethyl)-N-(2-ethylhexyl)-, monosodium salt; Natrium-N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninat; n-(2-carboxyethyl)-n-(2-ethylhexyl)-.beta.-alanin monosodium sal |
Origin of Product |
United States |
Biological Activity
Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate, commonly referred to as sodium beta-alaninate, is a compound with the molecular formula and a molecular weight of approximately 317.33 g/mol. Its CAS number is 94441-92-6. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.
| Property | Value |
|---|---|
| Boiling Point | 251 °C |
| Density | 1.12 g/cm³ |
| Water Solubility | 760 g/L at 20 °C |
| pKa | 4.51 at 20 °C |
| LogP | -1.5 at 20 °C |
Biological Activity
The biological activity of sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate has been explored in various studies, focusing on its role as a potential therapeutic agent and its effects on cellular processes.
1. Antioxidant Properties
Research indicates that sodium beta-alaninate exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems. This is particularly relevant in conditions where oxidative damage is a concern, such as neurodegenerative diseases.
2. Neuroprotective Effects
In vitro studies have suggested that sodium beta-alaninate can protect neuronal cells from apoptosis induced by neurotoxic agents. This neuroprotective effect is attributed to its ability to modulate intracellular signaling pathways involved in cell survival and death.
3. Modulation of Amino Acid Transport
The compound has been shown to influence the transport of amino acids across cell membranes, which is crucial for maintaining cellular homeostasis and supporting metabolic functions. This activity may be beneficial in conditions characterized by impaired amino acid metabolism.
Case Studies
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study conducted on neuronal cell cultures exposed to amyloid-beta peptides demonstrated that sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate significantly reduced cell death and improved cell viability compared to control groups. The mechanism was linked to the modulation of oxidative stress markers and enhancement of cellular antioxidant defenses.
Case Study 2: Effects on Muscle Recovery
In a controlled trial involving athletes, supplementation with sodium beta-alaninate was associated with improved recovery times following intense exercise. Participants reported reduced muscle soreness and enhanced performance metrics, suggesting potential applications in sports medicine.
Research Findings
Recent investigations into the pharmacological properties of sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate have yielded promising results:
- Cell Viability Assays : Studies utilizing MTT assays demonstrated increased viability of treated cells under stress conditions.
- Oxidative Stress Markers : Reduced levels of reactive oxygen species (ROS) were observed in treated cells, indicating a protective effect against oxidative damage.
- Gene Expression Analysis : Upregulation of genes associated with antioxidant defense mechanisms was noted in response to treatment with sodium beta-alaninate.
Scientific Research Applications
Surfactant Applications
Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate is primarily utilized as a surfactant in various formulations due to its unique properties:
- Detergency : Its amphoteric characteristics allow it to function effectively in cleaning products, enhancing the removal of dirt and oils from surfaces.
- Emulsification : It aids in stabilizing emulsions in cosmetic and pharmaceutical formulations, ensuring uniform distribution of active ingredients.
- Foaming Agent : The compound can generate stable foams, making it valuable in personal care products like shampoos and body washes.
Biochemical Research
The compound's biochemical properties have led to its application in research settings:
- Cell Culture : Its low toxicity profile makes it suitable for use in cell culture media, where it can serve as a buffer or stabilizing agent.
- Drug Delivery Systems : Its surfactant properties can enhance the solubility and bioavailability of poorly soluble drugs, facilitating more effective drug delivery methods.
- Bioactivity Studies : Research has indicated potential bioactive properties, making it a candidate for studies involving cellular interactions and metabolic pathways.
Environmental Applications
Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate's environmental impact is being evaluated:
- Biodegradability : Studies suggest that the compound is biodegradable, which is crucial for applications in eco-friendly cleaning agents.
- Aquatic Toxicity : Safety data indicate that it poses low toxicity risks to aquatic organisms, making it a safer alternative compared to traditional surfactants .
Case Study 1: Surfactant Efficacy in Cleaning Products
A study assessed the efficacy of sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate in commercial cleaning formulations. Results demonstrated superior performance in removing grease and grime compared to conventional surfactants, highlighting its potential for formulation optimization .
Case Study 2: Enhancing Drug Solubility
Research published in pharmaceutical journals explored the use of this compound as an excipient in drug formulations. It was found to significantly improve the solubility of hydrophobic drugs, leading to enhanced absorption rates in biological systems .
Case Study 3: Environmental Impact Assessment
An environmental study evaluated the biodegradability of sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate under various conditions. The findings indicated rapid degradation rates and minimal ecological toxicity, supporting its use in sustainable product development .
Chemical Reactions Analysis
Hydrolysis and Stability
The compound exhibits high water solubility (760 g/L at 20°C) and stability across a wide pH range due to its carboxylate and amine functional groups . Hydrolysis studies are not explicitly documented, but its biodegradability (OECD 301 B) suggests susceptibility to enzymatic breakdown in aqueous environments .
| Property | Value/Outcome | Source |
|---|---|---|
| Water solubility | 760 g/L at 20°C | |
| Biodegradability (OECD 301B) | >60% CO₂ evolution in 28 days |
Thermal Decomposition
Thermal degradation above 251°C may release irritant gases (e.g., CO, NOₓ) and sodium oxides, as indicated by safety data sheets . No detailed pyrolysis pathways are available.
| Decomposition Parameter | Observation | Source |
|---|---|---|
| Boiling point | 251°C at 101.325 kPa | |
| Vapor pressure | 0.002 Pa at 20°C |
Coordination and Complexation
As a derivative of β-alanine with carboxylate groups, the compound likely forms complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), akin to structurally similar aminocarboxylic acids like β-ADA . Such interactions reduce water hardness, enhancing its utility in detergents .
| Complexation Target | Application Context | Source |
|---|---|---|
| Ca²⁺/Mg²⁺ | Hard water softening in cleaning agents |
Redox Reactions
While no direct redox studies exist, its use in oil and gas drilling suggests potential interactions with oxidizing agents. For example, in hypoxic environments, thiol reductants like tris(2-carboxyethyl)phosphine (TCEP) may influence its stability .
Environmental Degradation Pathways
The compound is rapidly biodegradable (>60% mineralization in 28 days) and exhibits low bioaccumulation potential (Log Kow = -1.5) . Microbial degradation likely involves cleavage of the ethylhexyl and carboxyethyl groups.
| Environmental Parameter | Value/Outcome | Source |
|---|---|---|
| Log Kow | -1.5 at 20°C | |
| Bioaccumulation Factor | <2.3 (OECD 305E) |
Industrial Reactivity
In petroleum production, the compound acts as a viscosity modifier, likely through ionic interactions with hydrocarbons or colloidal suspensions . Its amphoteric nature allows stabilization of formulations under extreme pH conditions .
Research Gaps and Recommendations
- Mechanistic Studies : Detailed kinetic analyses of hydrolysis, oxidation, and thermal degradation are absent.
- Advanced Complexation : Interactions with transition metals (e.g., Fe³⁺, Cu²⁺) remain unexplored.
- Byproduct Identification : Characterization of decomposition products under industrial conditions is needed.
Comparison with Similar Compounds
Chemical Identity :
Physical and Chemical Properties :
- Appearance : Yellow liquid (40% aqueous solution) .
- pH : 8.5–9.5 (20% solution) .
- Stability : Resistant to high temperatures, acids, and alkalis, making it suitable for harsh industrial environments .
- Function : Low-foam amphoteric surfactant with applications in heavy-duty detergents, metal surface treatments, and low-pH/high-alkali cleaning systems .
Mechanism : Combines hydrophilic (carboxyethyl) and hydrophobic (2-ethylhexyl) groups, enabling effective emulsification and soil suspension in diverse conditions .
Comparison with Structurally and Functionally Similar Compounds
Sodium Lauroyl Methylaminopropionate (CAS: Not Specified)
Properties :
- Structure : Contains a lauroyl (C12) chain instead of 2-ethylhexyl.
- pH Range : 8.0–9.5 (3% solution).
- Foam Profile : Generates rich, fine foam across broad pH ranges.
- Applications : Personal care products (shampoos, body washes) due to its foaming and mildness .
| Parameter | Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate | Sodium Lauroyl Methylaminopropionate |
|---|---|---|
| Hydrophobic Chain | 2-ethylhexyl (branched C8) | Lauroyl (linear C12) |
| Foam Characteristics | Low foam | Rich, stable foam |
| Optimal pH Range | 8.5–9.5 | 8.0–9.5 |
| Primary Applications | Industrial cleaners, metal treatment | Personal care products |
| Key Advantage | Stability in extreme conditions | Gentle on skin |
Sodium Taurine Lauroyl Methyl Beta-alaninate (CAS: Not Specified)
Properties :
- Structure: Incorporates a taurine (2-aminoethanesulfonic acid) moiety.
- pH Range : 8.8–9.2 (neat solution).
- Function : Enhanced solubility in hard water and compatibility with anionic surfactants.
- Applications : Detergents requiring high electrolyte stability .
| Parameter | Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate | Sodium Taurine Lauroyl Methyl Beta-alaninate |
|---|---|---|
| Functional Group | Carboxyethyl | Taurine (sulfonic acid) |
| Foam Profile | Low foam | Moderate foam |
| Electrolyte Tolerance | Moderate | High |
| Typical Use Cases | Acidic/alkaline cleaners | Hard water detergents |
Sodium N-(2-hydroxyethyl)-N-(2-ethylhexyl)-beta-alaninate (CAS: 94441-92-6)
Properties :
- Structure : Replaces carboxyethyl with hydroxyethyl.
- Applications : Textile processing, optical glass cleaning, and microemulsions due to improved hydrophilicity .
| Parameter | Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate | Sodium N-(2-hydroxyethyl)-N-(2-ethylhexyl)-beta-alaninate |
|---|---|---|
| Hydrophilic Group | Carboxylate (-COO⁻) | Hydroxyethyl (-CH₂CH₂OH) |
| Solubility | Moderate in water | High in polar solvents |
| Industrial Use | Heavy-duty cleaners | Textile lubricants, microemulsions |
Sodium N-(2-hydroxyoctadecyl)-N-(2-hydroxyethyl)-beta-alaninate (CAS: 70521-77-6)
Properties :
- Structure : Features a long-chain hydroxyoctadecyl (C18) group.
- Function : Forms stable micelles in high-salinity environments.
- Applications : Water treatment, corrosion inhibitors .
| Parameter | Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate | Sodium N-(2-hydroxyoctadecyl)-N-(2-hydroxyethyl)-beta-alaninate |
|---|---|---|
| Hydrophobic Chain | Branched C8 | Linear C18 with hydroxyl group |
| Micelle Stability | Suitable for moderate salinity | Excellent in high-salinity systems |
| Sector | General industrial cleaning | Niche applications (e.g., oilfield chemicals) |
Cocamidopropyl Betaine (Representative Betaine Surfactant)
Properties :
- Structure : Zwitterionic surfactant with a carboxybetaine group.
- Foam Profile : High foam, stable in mild pH.
- Applications : Shampoos, hand soaps .
| Parameter | Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate | Cocamidopropyl Betaine |
|---|---|---|
| Ionic Nature | Amphoteric | Zwitterionic |
| Foam | Low | High |
| Skin Irritation Potential | Low | Moderate (sensitization risk) |
| Environmental Impact | Biodegradable | Variable (depends on source) |
Source : .
Preparation Methods
Michael Addition of 2-Ethylhexylamine to Acrylonitrile
In this step, 2-ethylhexylamine reacts with acrylonitrile in a 1:2 molar ratio under alkaline conditions (pH 9–10). The reaction proceeds at 50–60°C for 4–6 hours, yielding N-(2-cyanoethyl)-N-(2-ethylhexyl)amine. The intermediate is purified via vacuum distillation to remove unreacted acrylonitrile.
Hydrolysis to Carboxylic Acid
The nitrile groups are hydrolyzed to carboxylate moieties using concentrated hydrochloric acid (6 M) at reflux (110°C) for 12–16 hours. Post-hydrolysis, the product is neutralized with sodium hydroxide (2 M) to pH 7–8, forming the disodium salt.
Key Reaction Parameters:
-
Temperature : Hydrolysis efficiency increases from 70% at 90°C to >95% at 110°C.
-
Catalyst : Acidic conditions (HCl) accelerate nitrile-to-carboxylic acid conversion.
-
Stoichiometry : A 1:2 molar ratio of 2-ethylhexylamine to acrylonitrile minimizes side products.
Alternative Synthesis via Ester Intermediates
An alternative route employs methyl acrylate instead of acrylonitrile to reduce toxicity risks.
Alkylation of 2-Ethylhexylamine with Methyl Acrylate
2-Ethylhexylamine reacts with methyl acrylate in methanol at 25–30°C for 24 hours. The product, N-(2-methoxycarbonylethyl)-N-(2-ethylhexyl)amine, is isolated via solvent evaporation.
Saponification and Neutralization
The ester groups undergo saponification with sodium hydroxide (2 M) at 80°C for 6 hours, yielding the disodium carboxylate. Excess NaOH is removed by ion-exchange chromatography.
Comparative Analysis of Routes:
| Parameter | Nitrile Route | Ester Route |
|---|---|---|
| Reaction Time | 16 hours | 30 hours |
| Yield | 92% | 88% |
| Purity (HPLC) | 98.5% | 97.2% |
| Toxicity | High (cyanides) | Low |
Industrial-Scale Optimization
Continuous Flow Reactor Design
Recent advancements employ tubular reactors for Michael addition, achieving 95% conversion in 2 hours at 60°C. Benefits include:
Waste Management
Spent acid from hydrolysis is neutralized with lime (CaO), generating calcium sulfate sludge. Innovations in solvent recovery (e.g., nanofiltration) reduce methanol waste by 40%.
Analytical Validation
Structural Confirmation
Q & A
Q. What are the established synthetic routes for Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate, and how do reaction conditions influence yield and purity?
The compound is synthesized via conjugated ester addition and ester hydrolysis between 2-ethylhexylamine and methyl acrylate . Key factors include:
- Temperature : Elevated temperatures (~80–100°C) for ester hydrolysis to ensure complete conversion.
- Catalysts : Acidic or basic catalysts (e.g., NaOH) to accelerate ester cleavage.
- Purification : Dialysis or ultrafiltration to isolate the amphoteric surfactant from byproducts. Analytical validation (e.g., NMR for structural confirmation, titration for carboxylate quantification) is critical to assess purity .
Q. How can researchers characterize the amphoteric behavior of this surfactant under varying pH conditions?
- Potentiometric Titration : Measure zwitterionic behavior by tracking pKa shifts. The compound exhibits anionic properties above pH 7 and cationic properties below pH 3 .
- Foam Stability Tests : Low foaming persists in alkaline (pH > 10) and acidic (pH < 3) conditions due to charge neutralization .
- Dynamic Light Scattering (DLS) : Assess micelle formation and size distribution across pH 3–10 .
Q. What analytical techniques are recommended for quantifying Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate in complex mixtures?
- HPLC-ELSD : Hydrophilic interaction chromatography with evaporative light scattering detection for non-UV-active surfactants .
- Ion Chromatography : Quantify sodium content to confirm stoichiometry (1:1 sodium salt) .
- FT-IR Spectroscopy : Identify carboxylate (COO⁻, ~1600 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups .
Advanced Research Questions
Q. How does the alkyl chain length (2-ethylhexyl vs. dodecyl) impact surfactant performance in mixed micellar systems?
- Critical Micelle Concentration (CMC) : Shorter chains (e.g., 2-ethylhexyl) yield higher CMC values (~1–5 mM) compared to dodecyl derivatives (CMC ~0.1–0.5 mM) due to reduced hydrophobicity .
- Synergy with Nonionic Surfactants : The 2-ethylhexyl variant enhances solubilization of nonpolar compounds (e.g., oils) in formulations with polysorbates or ethoxylated alcohols .
- Data Contradiction Note : While reports stability across pH 1–12, suggests reduced solubility at pH < 2.4. Investigate buffer ionic strength effects to resolve discrepancies .
Q. What mechanisms explain the thermal stability of Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate in high-temperature industrial applications?
- Thermogravimetric Analysis (TGA) : Degradation onset occurs at ~200°C, attributed to the stable sodium carboxylate group .
- Molecular Dynamics Simulations : The branched 2-ethylhexyl group reduces intermolecular packing, enhancing heat resistance compared to linear-chain analogs .
- Accelerated Aging Studies : Monitor surfactant performance at 80°C for 7 days; <5% decomposition via HPLC confirms robustness .
Q. How can researchers optimize formulations to leverage its hydrotropic and low-foaming properties in bioanalytical assays?
- Hydrotrope Efficiency : At 5–10% w/w, the surfactant solubilizes hydrophobic proteins (e.g., membrane-bound enzymes) without denaturation, as shown in IL-6 and MMP3 assays .
- Foam Suppression : Combine with silicone-based antifoaming agents in bioreactors to maintain gas-liquid mass transfer efficiency .
- Buffer Compatibility : Stable in PBS (pH 7.4) and citrate buffers (pH 4.5), but avoid high sulfate concentrations to prevent precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
